

# Spectroscopic Atlas & Technical Guide: 4-(Chlorodifluoromethoxy)benzoic Acid[1]

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## Compound of Interest

Compound Name: 4-(Difluorochloromethoxy)benzoic acid

CAS No.: 147992-34-5

Cat. No.: B123497

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## Executive Summary & Chemical Identity

4-(Chlorodifluoromethoxy)benzoic acid is a specialized fluorinated building block used in the synthesis of agrochemicals and pharmaceutical intermediates.[1] It serves as a lipophilic bioisostere, where the chlorodifluoromethoxy group (

) modulates metabolic stability and membrane permeability compared to the more common trifluoromethoxy (

) or difluoromethoxy (

) analogs.[1]

## Chemical Profile

Parameter	Data
CAS Number	147992-34-5
IUPAC Name	4-[Chloro(difluoro)methoxy]benzoic acid
Molecular Formula	
Molecular Weight	222.57 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Predicted)	~4.0 (Acidic carboxyl group)

## Structural Analysis & Theoretical Grounding

The molecule consists of a benzoic acid core substituted at the para position with a chlorodifluoromethoxy group. This moiety is chemically distinct due to the presence of both fluorine and chlorine on the same carbon, creating a unique electronic environment detectable by NMR.

- **Electronic Effect:** The group is strongly electron-withdrawing (inductive effect, ), deactivating the benzene ring and increasing the acidity of the carboxylic acid relative to unsubstituted benzoic acid.[\[1\]](#)
- **Lipophilicity:** The substitution significantly increases , enhancing hydrophobic interactions in protein binding pockets.

## Spectroscopic Characterization

The following data is synthesized from standard spectroscopic principles for fluorinated aromatics and specific literature values for chlorodifluoromethoxy derivatives.

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for purity assessment.<sup>[1]</sup> The presence of the group is confirmed by a characteristic singlet in the F spectrum and a triplet splitting pattern in the C spectrum.

1.

### F NMR (Fluorine-19)

- Signal: Singlet (s).<sup>[1]</sup><sup>[2]</sup>
- Chemical Shift ( ): -26.0 to -28.5 ppm (referenced to ).<sup>[1]</sup>
- Interpretation: Unlike the group (typically -58 ppm) or (doublet around -82 ppm), the chlorine atom induces a significant downfield shift (deshielding) of the fluorine nuclei.<sup>[1]</sup>

2.

### H NMR (Proton)

- Solvent: DMSO- or CDCl .<sup>[1]</sup>
- Pattern: Typical AA'BB' (or AA'XX') aromatic system.<sup>[1]</sup>

Shift (ppm)	Multiplicity	Integration	Assignment
13.0 - 13.2	Broad Singlet (bs)	1H	(Carboxylic acid proton)
8.05 - 8.15	Doublet ( Hz)	2H	Ar-H (Ortho to )
7.35 - 7.45	Doublet ( Hz)	2H	Ar-H (Meta to , Ortho to )

3.

### C NMR (Carbon-13)

- Key Feature: The

carbon appears as a triplet due to coupling with two equivalent fluorine atoms (

Hz).[1]

Shift (ppm)	Signal Type	Assignment
166.5	Singlet	(Carboxyl)
152.0	Singlet	Ar-C (Ipso to ether oxygen)
131.5	Singlet	Ar-C (Ortho to carboxyl)
128.0	Singlet	Ar-C (Ipso to carboxyl)
126.5	Triplet (Hz)	(Trifluoromethyl-like carbon)
120.5	Singlet	Ar-C (Meta to carboxyl)

## B. Infrared (IR) Spectroscopy

The IR spectrum provides rapid functional group identification.[\[1\]](#)

Wavenumber ( )	Vibration Mode	Description
2800 - 3200	O-H Stretch	Broad band characteristic of carboxylic acid dimers.
1680 - 1700	C=O <sup>[1]</sup> Stretch	Strong, sharp carbonyl peak. <a href="#">[1]</a>
1100 - 1300	C-F / C-O Stretch	Multiple strong bands; C-F stretches are intense in this region. <a href="#">[1]</a>
850 - 900	C-Cl Stretch	Weak to medium bands associated with the halogenated ether. <a href="#">[1]</a>

## C. Mass Spectrometry (MS)[\[7\]](#)

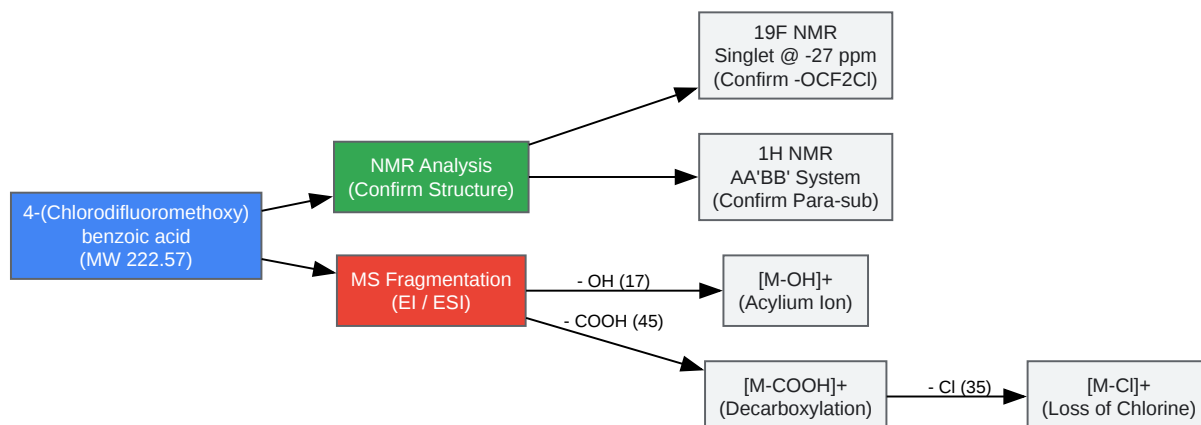
- Ionization Mode: ESI (Negative Mode) is preferred for acidic compounds (   
 ).[\[1\]](#)
- Molecular Ion:   
 (for   
 isotope).[\[1\]](#)
- Isotopic Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the single Chlorine atom (   
 /   
 ).

#### Fragmentation Logic (EI/ESI):

- Parent Ion:   
 222 (EI) or 221 (ESI-).[\[1\]](#)
- Loss of OH:   
 .
- Loss of COOH: Decarboxylation is common.[\[1\]](#)
- Loss of Cl: Cleavage of the C-Cl bond in the ether tail.[\[1\]](#)

## Visualization: Fragmentation & Logic

The following diagram illustrates the logical flow of structural identification and the primary fragmentation pathway expected in Mass Spectrometry.



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Caption: Analytical workflow correlating spectroscopic signals to structural moieties and MS fragmentation.

## Experimental Protocols

### Protocol 1: Sample Preparation for NMR

Objective: To obtain high-resolution spectra without aggregation or solvent suppression issues.

[1]

- Solvent Choice: Use DMSO-

(99.9% D) for optimal solubility of the carboxylic acid.[1] CDCl

may require slight warming or addition of a drop of CD

OD to break H-bond dimers.[1]

- Concentration: Dissolve 10-15 mg of the solid in 0.6 mL of solvent.
- Reference:
  - For

H/

C: Use residual solvent peak (DMSO: 2.50 ppm / 39.5 ppm).

o For

F: Add an internal standard like

-trifluorotoluene (

-63.7 ppm) or reference externally to

(0 ppm).[1]

## Protocol 2: Purity Assessment via HPLC

Objective: Quantify purity and detect des-chloro impurities (difluoromethoxy analogs).

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5  $\mu$ m).[1]
- Mobile Phase:
  - o A: 0.1% Formic Acid in Water.[1]
  - o B: Acetonitrile.[1][3]
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 254 nm (aromatic absorption).[1]
- Note: The chlorodifluoromethoxy derivative is more lipophilic than the difluoromethoxy analog, so it will elute later (higher retention time).

## References

- Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (General reference for OCF<sub>2</sub>Cl shifts).
- PubChem. (n.d.).[1] 4-(Chlorodifluoromethoxy)benzoic acid - Compound Summary. Retrieved from [[Link](#)]

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